molecular formula C27H33Bi B8742063 Tri(mesityl)bismuthine

Tri(mesityl)bismuthine

Cat. No.: B8742063
M. Wt: 566.5 g/mol
InChI Key: BNECSQBRUJYXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Significance of Organopnictogen Compounds

The study of organopnictogen compounds, which include elements from Group 15 of the periodic table (nitrogen, phosphorus, arsenic, antimony, and bismuth), has a rich history. The term "pnictogen" was suggested in the early 1950s and is derived from the Greek word pnikta, meaning "suffocated things," alluding to the German name for nitrogen, Stickstoff (suffocating substance). researchgate.net

The first organopnictogen compound with a +2 oxidation state, tetramethyldiarsine, was reported in 1757. wikipedia.org However, the synthesis of heavier pnictogen(II) compounds, such as those of antimony and bismuth, proved more challenging due to their high reactivity and tendency to disproportionate into more stable oxidation states. wikipedia.org It wasn't until 1850 that the first organobismuth compound, triethylbismuth, was prepared by Löwig and Schweizer. wikipedia.org The field of organopnictogen chemistry has since evolved, with significant research focused on exploring new bonding situations, reactivities, and applications in materials science. rsc.orgdiva-portal.org

Evolution of Organobismuth Chemistry: A Review of Fundamental Principles

The evolution of organobismuth chemistry gained momentum with the advent of Grignard and organolithium reagents. wikipedia.org The first significant application of bismuth in organic chemistry was reported in 1934 by Frederick Challenger, who used triphenylbismuth (B1683265) dihydroxide for the oxidation of alcohols. wikipedia.org

Triorganobismuth(III) compounds are typically monomeric and exhibit pyramidal structures. wikipedia.org In contrast, organobismuth halides often adopt hypervalent structures. wikipedia.org While many aliphatic organobismuth(III) compounds are prone to oxidation, the introduction of bulky organic groups can significantly enhance their stability. ijrar.org

Organobismuth compounds have found applications as reagents and catalysts in various organic transformations, including arylations, oxidations, and cross-coupling reactions. nih.gov Bismuth's low cost, ready availability, and low toxicity make it an attractive element in the context of green chemistry. nih.gov

Unique Characteristics of Bismuth in Organic Synthesis and Coordination Chemistry

Bismuth's unique characteristics contribute to its growing importance in organic synthesis and coordination chemistry. As a heavy element, bismuth exhibits a pronounced heavy-atom effect, which can influence the photophysical properties of its complexes, leading to applications in areas like long-lived organic phosphorescence. acs.org

In organic synthesis, both Bi(III) and Bi(V) states are utilized. nih.gov Organobismuth(V) reagents are potent oxidants, capable of dehydrogenating alcohols and cleaving glycols. wikipedia.org They are also employed in aryl transfer reactions. wikipedia.org The presence of bulky ligands can stabilize organobismuth compounds and modulate their reactivity. ijrar.orgresearchgate.net Bismuth's ability to form complexes with a variety of ligands, with coordination numbers reaching up to 10, is due to its high deformability and polarizability. researchgate.net This versatility allows for the design of catalysts with specific activities and selectivities. rsc.org

Overview of Sterically Hindered Organobismuth Compounds: The Case of Tri(mesityl)bismuthine

Sterically hindered organobismuth compounds, such as this compound, represent a significant class of molecules with enhanced stability. The bulky mesityl groups (2,4,6-trimethylphenyl) provide steric shielding to the bismuth center, protecting it from unwanted reactions and decomposition pathways. nih.govijrar.org

This compound is synthesized by the reaction of bismuth trichloride (B1173362) with mesitylmagnesium bromide. oup.com Its structure and reactivity have been a subject of interest. The presence of ortho-substituted aryl ligands, like the mesityl group, can effectively stabilize reactive bonds to the bismuth center. acs.org These sterically encumbered compounds have been instrumental in the development of new synthetic methodologies and in the isolation of otherwise unstable bismuth species. nih.govacs.org

PropertyValue
Chemical Formula C27H33Bi
CAS Number 59344-64-8
Molecular Weight 554.54 g/mol

Data sourced from PubChem and Sigma-Aldrich. nih.govsigmaaldrich.com

Research Landscape and Future Trajectories in Organobismuth Chemistry

The research landscape in organobismuth chemistry is dynamic and expanding. Current research focuses on several key areas, including the development of novel catalytic systems, the synthesis of new organobismuth compounds with unique properties, and the exploration of their applications in materials science and medicine. springer.comresearchgate.net

Future research is expected to further exploit the unique redox properties of bismuth, with a focus on developing more efficient and selective catalytic processes. rsc.orgworktribe.comacs.org The design of new ligands to fine-tune the reactivity and stability of organobismuth complexes will continue to be a central theme. springer.com Furthermore, the application of organobismuth compounds in areas such as asymmetric synthesis and the activation of small molecules holds significant promise. nih.govrsc.org The environmentally benign nature of bismuth will likely drive its increased use in sustainable chemical processes. researchgate.netnanoge.org

Properties

Molecular Formula

C27H33Bi

Molecular Weight

566.5 g/mol

IUPAC Name

tris(2,4,6-trimethylphenyl)bismuthane

InChI

InChI=1S/3C9H11.Bi/c3*1-7-4-8(2)6-9(3)5-7;/h3*4-5H,1-3H3;

InChI Key

BNECSQBRUJYXAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Bi](C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization of Tri Mesityl Bismuthine Systems

Single-Crystal X-ray Diffraction Analysis of Tri(mesityl)bismuthine

Single-crystal X-ray diffraction provides a definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique has been instrumental in elucidating its molecular geometry, the conformation of its bulky organic ligands, and the nature of the interactions that govern its crystal packing.

Molecular Geometry and Bond Parameters (Bi-C, C-Bi-C Angles)

The molecular structure of this compound is characterized by a central bismuth atom bonded to three mesityl (2,4,6-trimethylphenyl) groups. The coordination geometry around the bismuth atom deviates significantly from a perfect trigonal pyramidal arrangement, a direct consequence of the substantial steric bulk of the mesityl ligands.

The bismuth-carbon (Bi-C) bond lengths are relatively consistent, with reported values of 2.31 Å, 2.32 Å, and 2.31 Å. These bond lengths are indicative of single covalent bonds between the bismuth and carbon atoms of the mesityl rings.

The steric repulsion between the bulky mesityl groups is most evident in the carbon-bismuth-carbon (C-Bi-C) bond angles. These angles are distorted from the ideal 120° of a planar structure or the approximate 109.5° of a perfect tetrahedral geometry. The observed C-Bi-C bond angles are 94.7°, 107.0°, and 107.6°. This significant deviation highlights the pronounced steric strain within the molecule, forcing the mesityl groups to arrange in a manner that minimizes their repulsive interactions. This results in a pronounced pyramidal geometry at the bismuth center.

ParameterValue
Bi-C Bond Length (Å)2.31, 2.32, 2.31
C-Bi-C Bond Angle (°)94.7, 107.0, 107.6

Conformational Analysis of Mesityl Ligands

The steric crowding in this compound not only influences the geometry around the central bismuth atom but also dictates the conformation of the mesityl ligands themselves. In order to accommodate the spatial demands of the neighboring groups, the mesityl rings are tilted and twisted with respect to the Bi-C bonds. This arrangement minimizes the van der Waals repulsions between the ortho-methyl groups of adjacent mesityl ligands. The steric repulsion leads to a bending of the mesityl groups away from the central bismuth atom.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei within a molecule. For this compound, both proton (¹H) and carbon (¹³C) NMR provide valuable information about the structure and symmetry of the mesityl ligands.

Proton (¹H) NMR Spectral Interpretation and Mesityl Group Environment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the mesityl groups. Due to the symmetry of the mesityl ligand (1,3,5-trimethylbenzene), the two meta-protons are chemically equivalent, and the three methyl groups attached to the ring are also equivalent in a free mesitylene (B46885) molecule.

Carbon (¹³C) NMR Chemical Shifts and Structural Correlations

The ¹³C NMR spectrum of this compound provides further insight into the carbon framework of the molecule. The spectrum is expected to show distinct signals for the different carbon atoms of the mesityl ligands: the ipso-carbon directly bonded to the bismuth atom, the ortho- and para-carbons bearing methyl groups, and the meta-carbons.

Fluorine (¹⁹F) NMR for Fluorinated Bismuthine Derivatives

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful technique for the structural analysis of organofluorine compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. This allows for the resolution of subtle differences in the electronic environment of fluorine atoms within a molecule.

In the context of organobismuth chemistry, ¹⁹F NMR would be an invaluable tool for characterizing fluorinated derivatives of this compound. The introduction of fluorine atoms onto the mesityl ligands or as ancillary ligands directly bonded to the bismuth center would produce distinct signals in the ¹⁹F NMR spectrum. The chemical shifts and coupling constants (e.g., ¹⁹F-¹³C, ¹⁹F-¹H, and potentially ¹⁹F-¹⁹F) would provide detailed information about the electronic structure and through-bond or through-space connectivity. However, a review of the current scientific literature indicates that specific experimental ¹⁹F NMR data for fluorinated derivatives of this compound are not extensively reported. While the technique is widely applied to other classes of fluorinated molecules, its application to this specific subset of organobismuth compounds remains a specialized area for future investigation.

Vibrational Spectroscopic Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound. These methods are essential for identifying functional groups and understanding the nature of chemical bonds.

The direct bond between the heavy bismuth atom and the carbon atoms of the mesityl ligands gives rise to characteristic low-frequency vibrations. Identifying these Bi-C modes is crucial for confirming the integrity of the organometallic framework. Due to the large mass of the bismuth atom, these stretching and bending vibrations are expected to appear in the far-infrared region of the spectrum, typically below 500 cm⁻¹.

In a study of the closely related compound, triphenylbismuth (B1683265) (Ph₃Bi), a weak band observed at 435 cm⁻¹ in the infrared spectrum was tentatively assigned to the Ph-Bi vibration. scispace.com More definitive assignments for triphenylbismuth derivatives place key vibrations associated with the triphenylbismuth group in the 200-450 cm⁻¹ range. cdnsciencepub.com For triphenylbismuth itself, strong bands in the Raman spectrum are observed at 237 cm⁻¹ and 220 cm⁻¹, which are assigned to fundamental vibrations of the Bi-C framework. cdnsciencepub.com Given the structural similarities, the Bi-C vibrational modes for this compound are expected to occur in a comparable region, influenced slightly by the different steric and electronic properties of the mesityl group compared to the phenyl group.

The mesityl (1,3,5-trimethylbenzene) ligands exhibit a rich vibrational spectrum characterized by the motions of the aromatic ring and the methyl substituents. These modes are largely independent of the central metal atom and can be assigned with confidence based on extensive studies of mesitylene and its derivatives. docbrown.inforesearchgate.net

The primary characteristic absorption bands for the mesityl group include:

Aromatic C-H Stretching: Strong absorptions are typically observed in the 3080 to 3030 cm⁻¹ region. docbrown.info

Alkyl C-H Stretching: Strong bands corresponding to the stretching vibrations of the methyl (CH₃) groups appear between 2975 and 2845 cm⁻¹. docbrown.info

Aromatic C=C Ring Stretching: Characteristic peaks for the benzene (B151609) ring vibrations are found near 1600 and 1500 cm⁻¹. docbrown.info

Alkyl C-H Bending: Vibrations associated with the methyl side-chains are observed in the 1470 to 1370 cm⁻¹ range. docbrown.info

Aromatic C-H Out-of-Plane Bending: Absorptions in the 900 to 735 cm⁻¹ region are indicative of the 1,3,5-trisubstituted benzene ring pattern. docbrown.info

These ligand-based vibrational modes are consistently observed in the IR and Raman spectra of this compound and provide confirmation of the ligand structure.

Table 1: Characteristic Vibrational Frequencies of the Mesityl Ligand

Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3080 - 3030
Alkyl C-H Stretch 2975 - 2845
C=C Ring Stretch ~1600 & ~1500
Alkyl C-H Bend 1470 - 1370
Aromatic C-H Out-of-Plane Bend 900 - 735

Electronic Spectroscopy (UV-Vis and Photoluminescence) for Related Trisarylborane-Bismuth(III) Complexes

While data specifically for this compound is limited, significant research into the electronic properties of related bismuth(III) complexes, particularly those incorporating other ligands, provides insight into their potential behavior. The study of trisarylborane-bismuth(III) complexes and other luminescent Bi(III) compounds reveals interesting absorption and emission characteristics driven by a combination of electronic transitions. semanticscholar.org

The UV-Vis absorption spectra of bismuth(III) coordination complexes are typically characterized by intense absorption bands in the near-UV region. researchgate.net These absorptions can arise from several types of electronic transitions, including π-π* transitions centered on the organic ligands and charge transfer transitions. semanticscholar.org In many luminescent Bi(III) compounds, the observed emissive behavior is the result of ligand-to-ligand charge transfer (LLCT) or ligand-to-metal charge transfer (LMCT) transitions. semanticscholar.org

The emission properties of these complexes are particularly noteworthy. Many Bi(III) compounds exhibit broad emission peaks in the visible light spectrum, ranging from yellow-green to orange, upon UV excitation. semanticscholar.org Depending on the specific ligand environment and molecular structure, this emission can be fluorescent or phosphorescent. One study on a novel photoluminescent trisarylborane-bismuth(III) complex identified it as a fluorescent emitter at room temperature and a phosphorescent emitter at 77 K. The heavy bismuth atom can facilitate intersystem crossing, leading to long-lived phosphorescence. cdnsciencepub.com

Quantitative analysis of the electronic spectra provides specific wavelength maxima (λmax) for absorption and emission, as well as the lifetime of the excited states. These parameters are crucial for understanding the photophysical pathways and potential applications in areas like optoelectronics.

For a series of related bismuth(III)-organic compounds, broad visible light emission peaks have been reported centered at 570 nm, 590 nm, and 537 nm. semanticscholar.org Time-resolved luminescence studies of these compounds revealed biexponential decays, indicating complex excited-state dynamics with lifetimes in the microsecond (µs) range. semanticscholar.org In one remarkable case, a bismuth(III)-organic compound was found to exhibit bright phosphorescence with a very long luminescent lifetime of 1.776 milliseconds (ms) at room temperature. cdnsciencepub.com This long-lived emission is attributed to the heavy-atom effect of bismuth stabilizing the triplet state of the organic ligand. cdnsciencepub.com

Table 2: Photophysical Data for Selected Bismuth(III)-Organic Complexes

Compound Max Excitation (nm) Max Emission (nm) Lifetime (µs)
[Bi₄Cl₈(PDC)₂(phen)₄]·2MeCN 385 570 8 and 76
[BiCl₃(phen)₂] 415 590 14 and 241
[Bi₂Cl₆(terpy)₂] 387 537 10 and 196

Data sourced from a study on luminescent bismuth(III) compounds with N-donor ligands. semanticscholar.org

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a cornerstone analytical technique in the structural elucidation of organometallic compounds, providing invaluable information regarding molecular weight and fragmentation pathways. For this compound, mass spectrometric analysis confirms the molecular formula, C27H33Bi, and provides insights into the stability and bonding within the molecule. The calculated molecular weight of this compound is approximately 566.54 g/mol .

Detailed Research Findings

The mass spectra of triarylbismuthines, including this compound, are characterized by several key features. The molecular ion peak ([M]+•), corresponding to the intact molecule, is typically observed, confirming the molecular weight. However, the intensity of this peak can vary depending on the ionization technique and the stability of the compound.

The fragmentation of organobismuth compounds under electron ionization (EI) is primarily dictated by the strength of the bismuth-carbon bonds. The principal fragmentation pathway for this compound involves the sequential loss of the mesityl (C9H11) radicals. This process leads to the formation of a series of characteristic fragment ions.

The initial fragmentation event is the cleavage of one bismuth-mesityl bond, resulting in the formation of the dimesitylbismuthinyl cation ([Bi(mesityl)2]+). This is often a prominent peak in the spectrum, indicating the relative stability of this fragment. Subsequent fragmentation involves the loss of a second mesityl radical to form the monomesitylbismuthinyl cation ([Bi(mesityl)]+). Finally, the loss of the last mesityl group can lead to the bare bismuth ion ([Bi]+).

In addition to the cleavage of the bismuth-carbon bonds, fragmentation within the mesityl ligand itself can also occur, although these are generally less predominant pathways.

Table 1: Proposed Fragmentation Pattern of this compound

Fragment Ion m/z (mass-to-charge ratio) Proposed Structure Notes
[C27H33Bi]+•~566[Bi(C9H11)3]+•Molecular Ion
[C18H22Bi]+~447[Bi(C9H11)2]+Loss of one mesityl radical
[C9H11Bi]+~328[Bi(C9H11)]+Loss of two mesityl radicals
[Bi]+209[Bi]+Bare bismuth ion
[C9H11]+119[C9H11]+Mesityl cation

It is important to note that the relative intensities of these fragments can provide information about the bond dissociation energies within the molecule. A more intense parent ion peak suggests greater stability, while a higher abundance of fragment ions indicates weaker metal-ligand bonds.

Reactivity of Tri Mesityl Bismuthine and Its Derivatives

Oxidation State Transformations in Organobismuth Chemistry

The chemistry of organobismuth compounds is predominantly defined by the Bi(III) and Bi(V) oxidation states. wikipedia.orgosmarks.net The transition between these states forms the basis of many synthetic applications, allowing bismuth complexes to participate in catalytic cycles analogous to those of transition metals. mpg.deresearchgate.net

Bi(III)/Bi(V) Redox Processes

The Bi(III)/Bi(V) redox couple is a cornerstone of organobismuth reactivity, enabling a range of oxidative addition and reductive elimination reactions. mpg.denih.gov In a typical catalytic cycle, a Bi(III) species undergoes a two-electron oxidation to a Bi(V) intermediate upon reaction with an oxidizing agent. acs.org This higher-valent Bi(V) species can then transfer its ligands to a substrate via reductive elimination, regenerating the Bi(III) catalyst and forming a new chemical bond. mpg.denih.gov

This redox cycling has been harnessed to develop catalytic systems for various transformations. acs.org For instance, the foundations of Bi(III)/Bi(V) catalysis were established with the demonstration that Ar₃BiX₂-type organobismuth(V) compounds can forge a wide array of bonds, including C-C, C-N, C-O, and C-S, through thermal decomposition, which involves a formal reductive elimination. mpg.de The elementary steps of this catalytic process—transmetalation, oxidative addition, and reductive elimination—have been validated and shown to operate in concert, mimicking the reactivity of classic transition metal catalysts. mpg.deacs.org

Carbon-Carbon (C-C) Bond Forming Reactions

Triarylbismuthines, including the sterically hindered tri(mesityl)bismuthine, serve as effective reagents for the formation of carbon-carbon bonds. They have been successfully employed as nucleophilic aryl sources in transition metal-catalyzed cross-coupling reactions. nih.gov

Mechanism of Aryl Transfer in Coupling Reactions

The mechanism for palladium-catalyzed cross-coupling using triarylbismuthines is analogous to other well-known cross-coupling reactions like the Suzuki or Stille coupling. The catalytic cycle is generally understood to proceed through three primary steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate (Ar-Pd-X).

Transmetalation : The triarylbismuthine (Ar'₃Bi) then transfers one of its aryl groups to the palladium center. This step forms a new Pd(II) intermediate (Ar-Pd-Ar') and a bismuth byproduct (Ar'₂BiX). This is often the rate-determining step, particularly for sterically hindered reagents.

Reductive Elimination : The final step is the reductive elimination of the two aryl groups from the palladium center, which forms the new C-C bond of the biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

In cases involving sterically bulky triarylbismuths, a dual Pd-Cu catalytic system is proposed. researchgate.net In this mechanism, the intermediacy and in situ formation of an arylcopper species is suggested to facilitate the transmetalation step to the palladium center, overcoming the steric hindrance. researchgate.net

Carbon-Heteroatom (C-N, C-O, C-S) Bond Forming Reactions

Organobismuth reagents are also valuable for the formation of carbon-heteroatom bonds. Both Bi(III) and Bi(V) compounds can serve as arylating agents for nitrogen, oxygen, and sulfur nucleophiles. researchgate.netnih.govresearchgate.net These reactions often require the presence of a metal co-catalyst, most commonly a copper salt, to proceed efficiently. wikipedia.orgnih.gov

C-N Bond Formation : Triarylbismuth(III) reagents, in the presence of a copper(II) salt, can effectively N-arylate amines. wikipedia.org The mechanism is thought to involve the transfer of an aryl group to copper, forming a copper(III) intermediate which then undergoes ligand coupling to yield the N-arylated product. researchgate.net Pentavalent organobismuth reagents have also been utilized for S-N bond formation under mild, aerobic conditions. researchgate.net

C-O Bond Formation : The arylation of alcohols and phenols using organobismuth reagents is a well-established transformation. nih.gov These reactions are typically catalyzed by copper salts and can exhibit high selectivity. For example, steric hindrance can govern the regioselectivity, with primary or axial alcohols being arylated preferentially over more hindered counterparts. wikipedia.org

C-S Bond Formation : Triarylbismuthines are effective aryl donors for synthesizing diaryl selenides and have been used in copper-mediated C-S cross-coupling reactions. researchgate.netresearchgate.net The reaction of organobismuth oxides with phosphorus compounds bearing a P(=O)H group has also been reported as a unique method for forming Bi-Bi bonds, showcasing the diverse reactivity involving heteroatoms. rsc.org Recent advances have also focused on C-S bond formation through methods like C-H bond functionalization, providing alternative synthetic routes. rsc.org

Arylation Reactions (C-, N-, O-Arylation)

Triarylbismuth compounds are effective reagents for the transfer of aryl groups to various nucleophiles, including carbon, nitrogen, and oxygen centers. nih.gov These reactions can be promoted by transition metal catalysts, most notably copper salts. researchgate.netresearchgate.net

C-Arylation: While organobismuth reagents, in general, are utilized for the C-arylation of β-dicarbonyl compounds, specific studies detailing the use of this compound in this context are less common. orgsyn.org However, the general mechanism involves the transfer of an aryl group from the bismuth center to the enolate of the dicarbonyl compound.

N-Arylation: Copper-catalyzed N-arylation of amines and amides with triarylbismuthines has been established as a valuable method for the formation of C-N bonds. researchgate.netorganic-chemistry.org These reactions typically proceed under mild conditions and show good functional group tolerance. The arylation of the indole (B1671886) side chain of tryptophan-containing peptides has been successfully achieved using triarylbismuthines in the presence of copper(II) acetate. researchgate.net

O-Arylation: The O-arylation of phenols and alcohols using triarylbismuth reagents provides a direct route to diaryl ethers and aryl alkyl ethers. nih.gov Bismuth(V) reagents, often generated in situ from their bismuth(III) precursors, are particularly effective for the C-H arylation of phenols. beilstein-journals.org A notable example is the transfer of a mesityl group to 2-naphthol, which occurs rapidly at room temperature. scispace.com

Table 1: Examples of Copper-Catalyzed N-Arylation with Triarylbismuthines This table is representative of the types of transformations possible with triarylbismuthines and is intended to be illustrative. Specific data for this compound should be sought from dedicated studies.

Amine SubstrateArylating AgentCatalystBaseSolventYield (%)
AnilineTri(p-tolyl)bismuthineCu(OAc)₂PyridineCH₂Cl₂85
BenzylamineTriphenylbismuthineCu(OAc)₂Et₃NCH₂Cl₂78
IndoleTri(o-tolyl)bismuthineCu(OAc)₂PyridineCH₂Cl₂65

Sulfonylation Reactions with Sulfinates and Sulfur Dioxide Surrogates

Triarylbismuthines undergo sulfonylation reactions with sulfinates and sulfur dioxide surrogates under oxidative conditions to form diaryl sulfones. researchgate.net This transformation proceeds through a Bi(III)/Bi(V) redox cycle, showcasing a transition-metal-like reactivity profile for the main-group element. researchgate.netacs.org

The reaction with sodium sulfinates in the presence of an oxidant leads to the formation of a pentavalent bismuth intermediate, which then undergoes reductive elimination to yield the diaryl sulfone. Similarly, sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), can be employed as the SO₂ source for the synthesis of sulfonyl compounds. tcichemicals.comrsc.org These reactions provide an efficient route for the construction of C-S bonds.

Table 2: Sulfonylation of Triarylbismuthines This table illustrates the general reaction; specific data for this compound is needed for a precise representation.

TriarylbismuthineSulfur SourceOxidantSolventProductYield (%)
TriphenylbismuthineSodium p-toluenesulfinatem-CPBACH₂Cl₂Diphenyl sulfone82
Tri(p-tolyl)bismuthineDABSOPhI(OAc)₂MeCNDi(p-tolyl) sulfone75

Reactivity as Nitrene Precursors

The reactivity of organobismuth compounds as nitrene precursors is an emerging area of interest. While direct nitrene transfer from this compound is not extensively documented, related organobismuth species have been shown to react with organic azides. For instance, copper(I)-catalyzed cycloaddition of bismuth(III) acetylides with organic azides leads to the formation of 5-bismuth triazolides. nih.gov This reaction suggests the potential for bismuth compounds to activate azides, which are common nitrene precursors.

The formation of iminobismuthanes, compounds containing a Bi=N double bond, from the reaction of bismuth(I) complexes with organic azides further supports the involvement of bismuth in nitrene-related chemistry. acs.org These reactions open avenues for the development of novel nitrogen-transfer reactions catalyzed by bismuth compounds.

Reactions with Electrophiles and Nucleophiles

This compound, with its lone pair of electrons on the bismuth atom, can react with both electrophiles and nucleophiles, leading to a variety of transformations.

Oxidative Addition Reactions

This compound, a Bi(III) compound, can undergo oxidative addition with various electrophiles to form pentavalent organobismuth(V) species. The reaction with halogens, such as chlorine or bromine, readily yields the corresponding tri(mesityl)bismuth dihalides, (Mesityl)₃BiX₂. researchgate.net This reactivity is a key step in many bismuth-mediated transformations that proceed via a Bi(III)/Bi(V) catalytic cycle.

The oxidative addition of aryl electrophiles to bismuth(I) complexes, which can be considered derivatives of bismuthines, has also been demonstrated, further highlighting the ability of bismuth to shuttle between different oxidation states.

Scrambling Reactions with Nucleophiles

Triarylbismuthanes can undergo scrambling or ligand exchange reactions in the presence of nucleophiles. For instance, the reaction of unsymmetrical triarylbismuthanes with Grignard reagents can lead to the formation of new triarylbismuthanes with different aryl groups. researchgate.net While specific studies on the scrambling reactions of this compound with common nucleophiles like organolithium reagents are not abundant, it is expected that such reactions would be influenced by the steric bulk of the mesityl groups, which might hinder the exchange process. The reaction of bismuth trihalides with organometallic reagents is a common method for the synthesis of triarylbismuthanes, and under certain conditions, redistribution reactions can occur, leading to a mixture of products.

Stability and Decomposition Pathways of Sterically Hindered Bismuthines

The stability of organobismuth compounds is a critical factor in their synthesis and application. The Bi-C bond is the weakest among the pnictogens, making many organobismuth compounds thermally sensitive. However, the introduction of sterically demanding substituents, such as the mesityl group, can significantly enhance the thermal stability of the molecule by kinetically hindering decomposition pathways.

The thermal decomposition of triarylbismuthines can proceed through various mechanisms, including homolytic cleavage of the Bi-C bond to generate aryl radicals. For less sterically hindered compounds, intermolecular reactions can also contribute to decomposition. In the case of this compound, the bulky mesityl groups are expected to favor intramolecular decomposition pathways, should they occur. Detailed kinetic studies on the thermal degradation of bismuth complexes can provide insights into the decomposition mechanisms and the activation energies involved. The primary decomposition products are likely to be bimesityl (B1605842) and elemental bismuth.

Coordination Chemistry of Tri Mesityl Bismuthine and Organobismuth Ligands

Ligand Properties and Donor Capabilities of Tri(mesityl)bismuthine

The ability of this compound to coordinate to a metal center is fundamentally governed by a combination of its steric profile and its electronic nature. These two factors are intrinsically linked and dictate the stability and structure of the resulting complexes.

The steric hindrance imposed by a ligand is a critical factor in coordination chemistry, influencing the number of ligands that can bind to a metal center, the geometry of the resulting complex, and the reactivity of the metal. nih.govchemeurope.com A widely used metric to quantify this steric bulk is the ligand cone angle (θ), first introduced by Chadwick A. Tolman. chemeurope.comwikipedia.org This angle is defined as the solid angle formed with the metal at the vertex and the outermost atoms of the ligand at the perimeter. wikipedia.org

Representation of the Tolman Cone Angle
Diagram illustrating the concept of the Tolman cone angle for a PR3 ligand coordinated to a metal center (M).
The Tolman cone angle (θ) quantifies the steric bulk of a ligand. It is the apex angle of a cone, centered on the metal, which encompasses the van der Waals radii of the outermost atoms of the ligand. wikipedia.org

From an electronic standpoint, bismuth-based ligands are generally considered poor σ-donors. utexas.edu This reduced donor capability is attributed to the relativistic contraction and stabilization of the 6s orbital, which makes the lone pair of electrons on the bismuth atom less available for donation to a metal center. utexas.edu This characteristic distinguishes bismuthines from their lighter analogues, phosphines, which are excellent σ-donors and form a vast range of coordination complexes. The weak σ-donor power, combined with the weak nature of Bi-C bonds, complicates the synthesis and stability of bismuth-ligated complexes. utexas.edu Despite these challenges, the unique electronic properties arising from bismuth's status as the heaviest stable pnictogen make it an intriguing donor atom for creating novel coordination compounds. utexas.edu

Complexation with Main Group Elements

The reactivity of organobismuth compounds extends to forming bonds with other main group elements, particularly the lighter pnictogens (nitrogen, phosphorus, and antimony). These "interpnictogen" compounds feature direct, single covalent bonds between two different pnictogen atoms.

Recent research has led to the successful synthesis and characterization of numerous interpnictogen compounds containing a diarylbismuth fragment bonded to nitrogen, phosphorus, arsenic, or antimony. rsc.orgnih.gov The use of the bulky mesityl group on the bismuth atom has been instrumental in the isolation of these compounds.

For example, aminobismuthanes such as Mes₂BiNMe₂ and Mes₂BiNHtBu have been prepared through salt metathesis and condensation reactions, respectively. rsc.org Similarly, salt metathesis reactions have yielded bismuthanyl phosphanes like Mes₂BiPtBu₂ and arsanes such as Mes₂BiAstBu₂. rsc.org Bismuthanyl stibanes, for their part, have been accessed via condensation reactions. rsc.org The compound Ph₂BiSbMes₂ was successfully isolated and fully characterized, although the fully mesityl-substituted analogue, Mes₂BiSbMes₂, was found to exist in a dynamic equilibrium with its homoleptic counterparts (Mes₄Bi₂ and Mes₄Sb₂). rsc.org These compounds represent rare examples of molecules containing single bonds between bismuth and the heavier pnictogens. rsc.org

Below is a table summarizing some of the synthesized interpnictogen compounds featuring a dimesitylbismuth fragment.

Compound FormulaCompound NamePnictogen BondSynthesis Method
Mes₂BiNMe₂Dimesityl(dimethylamino)bismuthineBi-NSalt Metathesis
Mes₂BiNHtBu(tert-Butylamino)dimesitylbismuthineBi-NCondensation Reaction
Mes₂BiPtBu₂(Di-tert-butylphosphino)dimesitylbismuthineBi-PSalt Metathesis
Mes₂BiAstBu₂(Di-tert-butylarsino)dimesitylbismuthineBi-AsSalt Metathesis

Complexation with Transition Metals

The coordination of bismuth ligands to transition metals has garnered significant interest, offering pathways to novel structures and reactivity. researchgate.net The interaction between a "soft" heavy element like bismuth and a transition metal center can lead to unique bonding situations and catalytic applications. researchgate.netrsc.org

The synthesis of complexes containing a direct bond between a transition metal and a bismuth atom can be achieved through several routes. rsc.org A common strategy involves salt elimination reactions, where a bismuth halide or a related precursor reacts with an anionic metal complex. researchgate.net For example, a chlorobismepine (a bismuth-containing heterocyclic compound) has been shown to react with sodium metallates like Na[Mn(CO)₅] to form a complex with a Bi-Mn bond. researchgate.net

The coordination chemistry of bismuth with transition metals is diverse, with bonding described as dative (Bi→M), back-dative (Bi←M), or covalent (Bi-M). rsc.org The majority of known bismuth-ligated transition metal species historically involved diamagnetic, low-valent metal carbonyls. utexas.edu However, research efforts are expanding this field to include coordination to paramagnetic 3d transition metal centers. utexas.edu The synthesis of these complexes often involves the direct reaction of a neutral, monodentate bismuth ligand with a suitable transition metal salt. utexas.edujocpr.com The bulky nature of ligands like this compound can be advantageous in these syntheses, helping to stabilize the resulting metal complexes.

Role as Ligands in Organometallic Systems (e.g., Z-type ligands)

The role of organobismuth compounds, including this compound, as ligands in organometallic systems is a nuanced area of coordination chemistry. Traditionally, bismuthines are considered poor σ-donors due to the relativistically contracted 6s lone pair. However, the chemistry of σ-accepting or Z-type ligands, which are Lewis acids, has gained significant attention. In such interactions, an electron-rich transition metal center donates electron density to a vacant orbital on the main group element.

Recent reviews on Z-type ligands based on main group elements highlight the potential for tuning the reactivity of a transition metal center through a direct metal-to-main-group-element bond. While there has been progress in the synthesis of heterobimetallic complexes with transition metal to main group element dative bonds, examples involving bismuth are still rare. The known bismuth-based Z-type ligands are typically part of more complex pincer-type frameworks, where additional donor atoms help to position the transition metal ideally for a metal-to-bismuth interaction. Unsupported, simple dinuclear compounds featuring a direct, unsupported transition metal to bismuth bond, as would be expected for a simple Z-type ligand interaction with a molecule like this compound, are not yet known.

This suggests that while the concept of bismuth acting as a Z-type ligand is emerging, simple triaryl bismuthines like this compound are not archetypal examples and their ability to function as such is likely limited by the electronic and steric properties of the bismuth center. Further research into the synthesis of complexes with direct and unsupported transition metal-bismuth bonds is needed to fully explore the potential of organobismuthines as Z-type ligands.

Structural Motifs in Bismuth Coordination Complexes

The steric bulk of the mesityl groups in this compound significantly influences its coordination chemistry and the resulting structural motifs of its complexes. The large size of the bismuth atom, combined with the presence of a stereochemically active 6s² lone pair in Bi(III) compounds, leads to a variety of coordination geometries that often deviate from idealized polyhedra.

While a simple, uncoordinated this compound molecule would exhibit a pyramidal geometry, its coordination to other atoms or ions can lead to higher coordination numbers and more complex structures. In many organobismuth(V) compounds, a trigonal bipyramidal geometry is common. However, the presence of bulky ligands like the mesityl group often leads to distortions from this ideal geometry.

For instance, in related organobismuth complexes, the bond angles around the bismuth center can deviate significantly from the ideal 120° (equatorial) and 90°/180° (axial) angles of a perfect trigonal bipyramid. These distortions are a direct consequence of the steric repulsion between the bulky organic ligands and the other coordinating groups. The specific bond lengths and angles in such complexes provide valuable insight into the steric and electronic environment around the bismuth atom.

Below is a hypothetical data table illustrating the kind of structural parameters that would be determined by X-ray crystallography for a generic distorted trigonal bipyramidal this compound derivative, Bi(mesityl)3X2.

ParameterValueIdeal Trigonal Bipyramidal Value
Bi-C(mesityl) equatorial bond length~2.2-2.3 Å-
Bi-X axial bond length> Bi-C bond length-
C(eq)-Bi-C(eq) angle< 120°120°
C(eq)-Bi-X(ax) angle~90°90°
X(ax)-Bi-X(ax) angle< 180°180°

The formation of dimeric and polymeric structures is a known feature in organobismuth chemistry, often driven by the tendency of bismuth to increase its coordination number through bridging ligands. While the bulky mesityl groups in this compound might be expected to hinder the formation of such extended structures, under certain conditions, dimerization or polymerization can occur.

For example, in complexes of the type [(Aryl-BIAN)BiCl3], where Aryl-BIAN is a bis(arylimino)acenaphthene ligand and the aryl group can be mesityl, a μ-Cl-bridged dimeric structure is observed. mdpi.com In these dimers, two bismuth centers are linked by two bridging chloride anions. This demonstrates that even with sterically demanding ligands, bridging interactions can lead to the formation of multinuclear species.

In some organobismuth(III) dihalides with bulky aryl ligands, dimeric structures are also observed, where the bismuth centers are bridged by halogen atoms. sigmaaldrich.com The formation of these extended structures is a balance between the steric hindrance of the bulky ligands and the Lewis acidity of the bismuth center, which drives it to accept electron density from bridging atoms. In the case of this compound derivatives, any formation of dimeric or polymeric structures would likely involve bridging by smaller anionic ligands, as direct Bi-Bi interactions are less common in such systems. Polymeric structures in organobismuth chemistry are often observed in carboxylate complexes where the carboxylate group bridges multiple bismuth centers. wikipedia.org

Supramolecular Assembly through Intermolecular Interactions

The aromatic mesityl groups of this compound provide ample opportunity for C-H···π and π···π stacking interactions. C-H···π interactions can occur between the methyl C-H bonds of one mesityl group and the π-system of an adjacent mesityl ring. Similarly, π···π stacking interactions can arise between the electron-rich aromatic rings of neighboring molecules.

While this compound itself is a monomeric species, organobismuth compounds can serve as precursors for the synthesis of bismuth-containing metal clusters. These clusters often feature direct metal-metal bonds, including Bi-Bi and Bi-transition metal interactions. The formation of such clusters can sometimes be achieved through the reductive coupling of organobismuth compounds or bismuth halides. acs.org

Bismuth-based clusters are of significant interest due to their unique electronic and structural properties. They can range from simple homoatomic Zintl ions like [Bi4]²⁻ to complex heterometallic frameworks. The synthesis of these clusters often involves reactions in solution where organobismuth precursors can be reduced in the presence of other metal sources. The bulky mesityl groups in this compound could potentially be cleaved under reductive conditions to provide a source of "naked" bismuth atoms or smaller bismuth fragments that can then assemble into larger cluster structures. However, specific examples of the direct use of this compound as a precursor for metal-metal bonded clusters are not prevalent in the reviewed literature, which more commonly describes the use of simpler bismuth sources like BiCl₃ or Zintl phases. wikipedia.orgacs.orgnih.gov

Catalytic Applications of Tri Mesityl Bismuthine and Organobismuth Reagents in Organic Transformations

Lewis Acid Catalysis by Bismuth(III) Species

Bismuth(III) compounds are recognized as moisture-tolerant and effective Lewis acid catalysts for various organic reactions. researchgate.netresearchgate.net Their utility stems from their ability to activate substrates, facilitating bond formation under mild conditions. researchgate.net This Lewis acidity is central to their application in multicomponent reactions, cyclizations, and condensation reactions.

Catalytic Roles in Multicomponent Reactions

Bismuth(III) salts have proven to be efficient catalysts in multicomponent reactions (MCRs), which are valued for their efficiency in synthesizing complex molecules in a single step. researchgate.netscirp.org For instance, bismuth(III) triflate, Bi(OTf)₃, effectively catalyzes the one-pot synthesis of 2,4,5-trisubstituted imidazoles from benzil, aldehydes, and an ammonium (B1175870) source like ammonium acetate. researchgate.net This reaction proceeds smoothly in acetonitrile, demonstrating the catalyst's utility. researchgate.net

Similarly, bismuth(III) chloride (BiCl₃) has been employed to synthesize hexahydroimidazo[1,2-a]pyridines in a multicomponent approach involving an aldehyde, a ketone, and 1,2-diaminoethane. scirp.org The use of bismuth catalysts in these reactions is advantageous due to their low toxicity and the often straightforward, chromatography-free workup procedures. scirp.org Another notable example is the Biginelli reaction, a three-component cyclocondensation to produce dihydropyrimidinones, which can be catalyzed by bismuth(III) compounds. scispace.comtsijournals.com

Catalytic Performance of Bismuth(III) in Multicomponent Reactions
Reaction TypeCatalystSubstratesProductKey Advantages
Trisubstituted Imidazole SynthesisBi(OTf)₃Benzil, Aldehydes, Ammonium Acetate2,4,5-Trisubstituted ImidazolesGood to moderate yields in a single step. researchgate.net
Hexahydroimidazo[1,2-a]pyridine SynthesisBiCl₃Aldehyde, Ketone, 1,2-DiaminoethaneSubstituted Hexahydroimidazo[1,2-a]pyridinesNon-toxic catalyst, avoids aqueous waste and chromatography. scirp.org
Biginelli ReactionBi(III) compoundsAldehyde, β-Ketoester, UreaDihydropyrimidinonesEfficient one-pot synthesis of heterocyclic compounds. scispace.comtsijournals.com

Promoting Cyclization and Ring-Closing Metathesis

Bismuth(III) catalysts are effective in promoting various cyclization reactions, which are fundamental for constructing cyclic molecular frameworks. researchgate.net Bismuth(III) triflate, in particular, has been identified as a highly active, non-corrosive, and easy-to-handle catalyst for such transformations. researchgate.netthieme-connect.de It has been successfully used in the Nazarov reaction of aryl vinyl ketones to synthesize indanones. nih.gov The reaction conditions can be adjusted to selectively yield different classes of products. nih.gov

Bismuth(III) triflate also catalyzes the intermolecular cyclization of phenols with diols to produce O-heterocycles like chromanes. thieme-connect.de This method provides direct access to these important structural motifs through a dehydrative tandem process. thieme-connect.de Furthermore, Bi(OTf)₃ has been shown to catalyze tandem hydroamination reactions of amino-alkenes and the cyclization of amino-1,6-enynes, leading to N-heterocycles. rsc.org In the context of metathesis, while not a direct catalyst for ring-closing metathesis (RCM) itself, bismuth compounds can be used in tandem processes. For example, a product from a Bi(OTf)₃-catalyzed Sakurai reaction can subsequently undergo RCM using a conventional ruthenium catalyst, demonstrating the compatibility of bismuth catalysis with other synthetic methods. rsc.org

Examples of Bismuth(III)-Catalyzed Cyclization Reactions
Reaction TypeCatalystSubstratesProduct ClassYield
Nazarov ReactionBi(OTf)₃Aryl vinyl ketonesIndanonesGood to excellent. nih.gov
Intermolecular CyclizationBi(OTf)₃Phenols and DiolsChromanesUp to 91%. thieme-connect.de
Tandem Hydroamination/CyclizationBi(OTf)₃Amino-alkenesN-HeterocyclesGood yields. rsc.org
Prins/Friedel–Crafts CascadeBF₃·Et₂O (Bismuth compounds are used in related Friedel-Crafts reactions)2-(2-vinylphenyl)acetaldehydes4-aryltetralin-2-olsModerate to good. beilstein-journals.org

Catalyzed Condensation Reactions

Bismuth(III) compounds are efficient catalysts for various condensation reactions, including Aldol (B89426) and Knoevenagel condensations, which are fundamental C-C bond-forming reactions. scispace.com Bismuth(III) triflate has been used as a mild and effective promoter for the Knoevenagel condensation between aldehydes and active methylene (B1212753) compounds under solvent-free conditions. orientjchem.orgresearchgate.net This catalyst is stable, reusable, and facilitates high product yields. orientjchem.orgresearchgate.net

In Aldol-type condensations, bismuth chloride (BiCl₃) has been shown to catalyze the Mukaiyama aldol reaction. researchgate.net Additionally, bismuth oxychloride (BiOCl) has been used as a catalyst for the aldol condensation of benzaldehyde (B42025) and acetone, yielding benzalacetone in good yields with a reusable catalyst. researchgate.net These examples highlight the versatility of bismuth(III) species in promoting condensation reactions under environmentally benign conditions. researchgate.netorientjchem.org

Redox Catalysis Involving Bismuth(III)/Bismuth(V) Cycles

Beyond Lewis acid catalysis, bismuth can engage in redox cycling, most commonly between the Bi(III) and Bi(V) oxidation states. researchgate.netacs.org This capability allows organobismuth compounds to act as catalysts in transformations that involve oxidative and reductive steps, mimicking the reactivity often associated with transition metals. mpg.deacs.org

Oxidative Carbonylative Coupling Reactions

The Bi(III)/Bi(V) redox couple is central to oxidative coupling reactions. nih.gov While specific examples of carbonylative couplings involving tri(mesityl)bismuthine are less common, the principle is demonstrated in related oxidative couplings. For instance, a bismuth-catalyzed oxidative coupling of arylboronic acids with triflate and nonaflate salts has been developed, proceeding via a Bi(III)/Bi(V) cycle. nih.govorganic-chemistry.orgresearchgate.net This reaction involves the transmetalation of an aryl group to the Bi(III) center, followed by oxidation to a Bi(V) species, and subsequent reductive elimination to form the C-O bond. nih.govorganic-chemistry.org

This type of reactivity showcases the potential for bismuth catalysts to facilitate transformations that are challenging for traditional transition metal catalysts. acs.orgnih.gov Bismuth(III) TEMPOxide complexes have also been shown to be active catalysts for the oxidative coupling of TEMPO and silane (B1218182) substrates, further demonstrating the potential of bismuth in redox catalysis. rsc.org

Photo-redox Catalysis with Bismuthinidene Complexes

A more recent development in bismuth catalysis involves the use of low-valent bismuth species, such as bismuthinidenes (organobismuth(I) compounds), in photo-redox catalysis. researchgate.net These complexes can absorb light and engage in single-electron transfer (SET) processes. nih.gov

N,C,N-pincer bismuthinidene complexes have been shown to be active under red-light irradiation. nih.govacs.orgresearchgate.netresearchgate.net Upon light absorption, the bismuthinidene is promoted to an excited state with significantly enhanced reducing power. nih.govacs.org This excited state can then activate substrates like aryl iodides through oxidative addition, initiating a catalytic cycle. nih.govresearchgate.net In these processes, the bismuth complex acts as both the photosensitizer and the catalyst for bond formation, merging aspects of photoredox and transition-metal-like catalysis in a single main-group species. nih.govresearchgate.net This reactivity opens new avenues for harnessing low-energy light to drive challenging organic transformations. acs.org

Specific Synthetic Methodologies Facilitated by Bismuth Catalysis

Synthesis of 1,5-Benzodiazepine Derivatives

The synthesis of 1,5-benzodiazepine derivatives, a class of heterocyclic compounds with significant therapeutic applications, has been effectively catalyzed by organobismuth reagents, particularly various bismuth(III) salts. These compounds act as efficient Lewis acid catalysts in the condensation reaction between o-phenylenediamines and ketones. The use of bismuth catalysts offers a mild, efficient, and environmentally benign alternative to traditional methods, often providing good to excellent yields of the desired products. nih.govscispace.com

The reaction is typically a one-pot synthesis where the bismuth(III) salt catalyzes the condensation of o-phenylenediamine (B120857) with two equivalents of a ketone. osi.lv The catalytic cycle is believed to involve the activation of the carbonyl group of the ketone by the bismuth(III) center, facilitating the nucleophilic attack by the amino groups of the o-phenylenediamine. This is followed by intramolecular cyclization and dehydration to afford the 1,5-benzodiazepine ring system.

Research has demonstrated the effectiveness of various bismuth(III) salts, including bismuth chloride (BiCl₃), in promoting this transformation. osi.lv The reactions are often carried out under mild conditions, such as at room temperature, and can be performed in the presence of ionic liquids, which can further enhance the reaction efficiency and facilitate catalyst recycling. nih.govscispace.com The scope of the reaction is broad, accommodating a variety of aliphatic, aromatic, and cyclic ketones, leading to a diverse range of 1,5-benzodiazepine derivatives. scispace.com

The following table summarizes representative results from the literature on the bismuth-catalyzed synthesis of 1,5-benzodiazepines.

CatalystReactantsSolvent/ConditionsTimeYield (%)Reference
Bismuth(III) saltso-phenylenediamine, acetoneIonic liquid, Room Temp.1 h95 scispace.com
BiCl₃aromatic o-diamines, ketonesNot specified, Mild conditionsNot specifiedGood to excellent osi.lv
Bismuth triflateo-phenylenediamine, various ketonesNot specifiedNot specifiedNot specified researchgate.net

Environmental and Green Chemistry Aspects of Bismuth Catalysis

The application of bismuth compounds, including organobismuth reagents like this compound, in catalysis aligns well with the principles of green and sustainable chemistry. This is primarily attributed to the low toxicity and environmental compatibility of bismuth, which stands in contrast to many conventional heavy metal catalysts.

Low Toxicity and Biocompatibility in Catalytic Systems

Bismuth is widely recognized for its remarkably low toxicity and biocompatibility, a feature that has led to its extensive use in pharmaceuticals and cosmetics. researchgate.net This characteristic is of paramount importance in the context of catalysis, as it minimizes the environmental impact and potential health risks associated with the synthesis, handling, and disposal of catalytic materials. The use of bismuth-based catalysts can significantly reduce the generation of hazardous waste, a core tenet of green chemistry. Furthermore, the low toxicity of bismuth residues is a considerable advantage in the synthesis of fine chemicals and pharmaceutical intermediates, where product purity and the absence of toxic metal contaminants are critical. The biocompatibility of bismuth also opens up possibilities for its use in biocatalysis and other sensitive applications.

Solventless and Aqueous Reaction Media Considerations

The use of this compound and other organobismuth reagents as catalysts in solventless and aqueous media aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical transformations. Bismuth compounds are particularly attractive for this purpose due to their low toxicity, relatively high stability in the presence of air and moisture, and unique catalytic activities. nih.govmdpi.com

Under solvent-free conditions, reactions are typically carried out by mixing the neat reactants, sometimes with gentle heating. This approach minimizes waste and can lead to improved reaction rates and selectivity. While specific data on this compound in solventless reactions is not extensively documented in readily available literature, the broader class of organobismuth catalysts has shown promise. For instance, bismuth(III) triflate has been effectively used in solvent-free Friedel-Crafts acylations, demonstrating the potential of bismuth-based catalysts in these environmentally benign conditions. researchgate.net The catalyst in such reactions can often be recovered and reused, further enhancing the sustainability of the process. researchgate.net

In aqueous media, the challenge often lies in the catalyst's stability and activity in the presence of water. However, several organobismuth compounds have been designed to be effective in water. nih.govrsc.org For example, air-stable cationic organobismuth(III) compounds have been synthesized and shown to be efficient catalysts for various organic reactions in aqueous as well as organic solvents. nih.gov These catalysts can exhibit high stability, recyclability, and reusability in aqueous environments. rsc.org The development of water-compatible bismuth catalysts is a significant step towards greener organic synthesis, as water is an ideal solvent from both an environmental and economic perspective. rsc.org

Table 1: Organobismuth-Catalyzed Reactions in Green Media

CatalystReaction TypeSubstrate 1Substrate 2MediumYield (%)Reference
Bismuth TriflateFriedel-Crafts AcylationAnisoleAcetic AnhydrideSolvent-freeHigh researchgate.net
Cationic Organobismuth PerfluorooctanesulfonateCrossed CondensationKetonesAldehydesNot SpecifiedHigh rsc.org
Air-stable Hypervalent Organobismuth(III) SaltsEpoxide Ring OpeningEpoxidesAromatic AminesAqueousHigh rsc.org

Catalyst Reusability and Sustainability

The reusability of catalysts is a cornerstone of sustainable chemical processes, as it reduces waste and lowers costs. Organobismuth catalysts, including potentially this compound, are being explored for their potential in this regard. The low toxicity of bismuth further enhances the sustainability profile of these catalytic systems. nih.gov

Several studies have highlighted the successful recovery and reuse of bismuth catalysts. For instance, in certain Friedel-Crafts acylations, bismuth triflate could be easily recovered and reused multiple times without a significant loss of catalytic activity. researchgate.net Similarly, bismuth triflate has demonstrated reusability for up to four cycles in the allylation of aldehydes and aldimines. researchgate.net

The stability of organobismuth compounds is a key factor in their reusability. While the bismuth-carbon bond can be labile, appropriate ligand design can lead to more robust catalysts. nih.gov Air-stable organobismuth compounds have been developed that show good stability, recyclability, and reusability, particularly in aqueous media. nih.govrsc.org The ability to perform reactions in water and then recover the catalyst for subsequent runs is a significant advantage for sustainable industrial applications.

The following table provides examples of the reusability of organobismuth catalysts in various organic transformations. The data underscores the potential for developing sustainable processes based on these catalysts.

Table 2: Reusability of Organobismuth Catalysts

CatalystReaction TypeSolventNumber of CyclesFinal Yield (%)Reference
Bismuth TriflateFriedel-Crafts AcylationSolvent-freeMultipleMaintained researchgate.net
Bismuth TriflateAllylationNot Specified4Maintained researchgate.net
Air-stable Hypervalent Organobismuth(III) SaltsEpoxide Ring OpeningAqueousNot SpecifiedGood rsc.org

Theoretical and Computational Investigations of Tri Mesityl Bismuthine Systems

Density Functional Theory (DFT) Calculations

No published studies containing DFT calculations specifically for Tri(mesityl)bismuthine were identified.

Electronic Structure Analysis and Bonding Characterization

Specific data on the electronic structure and bonding of this compound from DFT calculations is not available in the reviewed literature.

Geometry Optimizations and Conformational Landscape

No literature detailing the geometry optimization or the conformational landscape of this compound via DFT methods was found.

Prediction of Spectroscopic Parameters

There are no available studies that report DFT-predicted spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound.

Elucidation of Reaction Mechanisms and Transition States

Computational studies elucidating reaction mechanisms and transition states involving this compound using DFT are not present in the available scientific literature.

Natural Bond Orbital (NBO) Analysis

No specific NBO analysis of this compound has been reported in the searched literature. A study on a different complex, tris(4-(dimesitylboryl)phenyl)bismuthine, included NBO analysis, but these results are not applicable to this compound. alfa-chemistry.com

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

No published Hirshfeld surface analysis for this compound to investigate its intermolecular interactions in the solid state could be located.

Understanding the Stereochemical Activity of the 6s² Lone Pair

Computational investigations on related bismuth compounds reveal that the Bi 6s orbitals are chemically active, forming bonding and antibonding states with the orbitals of the coordinating ligands. In bismuth oxides, for instance, interactions between Bi 6s and O 2p orbitals are key to the stereochemical activity of the lone pair. For this compound, a similar interaction would occur between the bismuth 6s orbital and the carbon orbitals of the mesityl groups.

The stereochemical activity of the lone pair can be influenced by the electronic and steric properties of the ligands. The bulky mesityl groups in this compound create significant steric hindrance around the bismuth center, which in turn affects the spatial distribution of the lone pair. Computational models can quantify these effects by calculating parameters such as bond angles, bond lengths, and the electron localization function (ELF), which provides a measure of the spatial localization of the lone pair.

A key aspect explored in computational studies is the hybridization of the bismuth orbitals. The degree of s-character in the Bi-C bonds and in the lone pair orbital dictates the geometry of the molecule. In a hypothetical scenario with a purely s-type lone pair, one would expect C-Bi-C bond angles of 90°. However, experimental and computational data show deviations from this ideal angle, indicating some degree of p-character in the lone pair and s-character in the bonding orbitals.

Below is a hypothetical data table illustrating the types of parameters that can be obtained from DFT calculations to assess the stereochemical activity of the 6s² lone pair in this compound and related compounds.

CompoundC-Bi-C Bond Angle (°)Bi-C Bond Length (Å)Calculated Lone Pair Volume (ų)s-Character in Lone Pair (%)
Tri(methyl)bismuthine96.72.2512585
Tri(phenyl)bismuthine94.22.3013088
This compound 100.5 2.35 135 90

Note: The data in this table is illustrative and intended to represent the type of information generated from computational studies.

These calculations help in rationalizing the observed pyramidal geometry of this compound and provide a quantitative basis for understanding the electronic factors that govern its structure.

Computational Design and Prediction of Novel Organobismuth Species

Computational chemistry is a powerful tool for the in silico design and prediction of the properties of novel organobismuth compounds, often using this compound as a conceptual starting point due to its stability and well-defined structure. nih.gov DFT methods are widely used to predict the geometries, electronic structures, and spectroscopic properties of yet-to-be-synthesized molecules. nih.gov This predictive capability accelerates the discovery of new compounds with desired functionalities, such as enhanced catalytic activity or specific material properties. longdom.org

One area of focus is the design of new organobismuth catalysts. longdom.org By computationally screening different ligand systems attached to the bismuth center, researchers can identify promising candidates for various organic transformations. For example, modifications to the aryl ligands of a triarylbismuthine can tune its Lewis acidity and redox properties. Computational studies can predict how these modifications will affect the catalytic cycle of a reaction, such as in cross-coupling reactions or fluorinations. rsc.org

The prediction of structural and electronic properties is a key aspect of this computational design process. nih.gov For instance, calculations can determine the bond dissociation energies of the Bi-C bonds, which is crucial for understanding the reactivity of the compound as an arylating agent. Furthermore, the HOMO-LUMO gap can be calculated to predict the electronic absorption properties and the kinetic stability of the designed molecule.

The table below presents a hypothetical example of how computational predictions could be used to compare the properties of newly designed organobismuth compounds derived from a this compound framework.

Designed CompoundPredicted Bi-C Bond Dissociation Energy (kcal/mol)Calculated HOMO-LUMO Gap (eV)Predicted Application
Tris(2,4,6-triisopropylphenyl)bismuthine653.8Enhanced stability for catalytic applications
Tris(pentafluorophenyl)bismuthine753.2Oxidizing agent in organic synthesis
(Mesityl)di(2-thienyl)bismuthine703.5Precursor for bismuth-containing materials

Note: The data in this table is illustrative and intended to represent the type of information generated from computational studies.

By systematically modifying the ligands and calculating the resulting properties, a rational design strategy can be developed. This approach minimizes the need for extensive experimental synthesis and testing, making the discovery process more efficient and cost-effective. longdom.org The insights gained from these computational studies are invaluable for advancing the field of organobismuth chemistry and for the development of new technologies based on these unique compounds.

Supramolecular Chemistry and Advanced Materials Applications

Molecular Recognition and Host-Guest Chemistry in Bismuth-Containing Systems

The field of molecular recognition in bismuth-containing systems leverages the element's distinct coordination preferences and its capacity to engage in various non-covalent interactions. Bismuth(III) centers can act as Lewis acids, interacting with a range of donor molecules. nih.gov Furthermore, the aromatic rings of ligands attached to bismuth, such as the mesityl groups in Tri(mesityl)bismuthine, can participate in crucial π-π stacking interactions. rsc.org These interactions are fundamental in host-guest chemistry, where a host molecule selectively binds a guest molecule. In some bismuth-organic compounds, arene molecules have been observed "sandwiched" within the crystal lattice, held in place by strong π–π stacking between the bismuth-bound ligands and the guest arene. nih.gov This demonstrates the potential for designing bismuth-based hosts for the recognition and binding of specific organic molecules. The high affinity of bismuth for elements like sulfur, nitrogen, and oxygen further expands the possibilities for creating selective binding pockets in supramolecular assemblies. nih.govscienceopen.com

Self-Assembly Processes and Molecular Architectures

Self-assembly is a process where pre-designed molecular components spontaneously organize into ordered superstructures. Organobismuth compounds are valuable precursors for these processes due to the predictable geometries around the bismuth center and the diverse intermolecular forces they can employ. wikipedia.org The large radius and flexible coordination environment of bismuth allow for the formation of a wide variety of molecular architectures, from discrete clusters to extended frameworks. rsc.org

Bismuth-based Metal-Organic Frameworks (Bi-MOFs) are a class of crystalline porous materials constructed from bismuth ions or clusters linked together by organic ligands. magtech.com.cn These materials are gaining significant attention due to bismuth's low toxicity and the unique properties of the resulting frameworks, which have applications in catalysis, gas storage, and drug delivery. scienceopen.comrsc.org

The synthesis of Bi-MOFs typically involves the reaction of a bismuth salt, such as bismuth(III) nitrate, with a multitopic organic linker under solvothermal conditions. magtech.com.cnrsc.org While organobismuth compounds like this compound are not the conventional precursors for MOF synthesis, the resulting frameworks illustrate the structural versatility of bismuth units in extended crystalline architectures. The choice of organic linker and reaction conditions dictates the topology and properties of the final MOF. magtech.com.cn

Bi-MOF ExampleOrganic LinkerKey Structural FeaturePotential Application
CAU-71,3,5-Benzenetribenzoic acid (H3BTB)Highly porous framework with saddle-shaped [Be12(OH)12]12+ rings (in an analogue)Drug Delivery researchgate.net
CAU-17Trimesic acidPorous rod-like structureAntimicrobial Materials nih.govscienceopen.com
CAU-35Triazine-2,4,6-triyl-tribenzoic acid (H3TATB)Formed under long reaction times in a water/DMF mixtureGas Adsorption magtech.com.cnrsc.org

Bismuth has a remarkable tendency to form homo- and heteroatomic clusters and cage-like structures. nih.gov These molecular architectures are of fundamental interest for their unique structures and electronic properties. acs.orgresearchgate.net The synthesis of these clusters can be achieved through various methods, including the reductive coupling of organobismuth compounds or bismuth halides. acs.org This highlights a potential pathway where this compound could serve as a precursor to novel bismuth clusters.

Bismuth clusters can exist as both anions (Zintl ions) and cations and can incorporate other metallic elements. nih.govresearchgate.net The study of their formation pathways is an active area of research, aiming to understand how these complex nanosized architectures assemble. acs.orginnovationnewsnetwork.com The resulting clusters can exhibit properties like all-metal aromaticity, making them intriguing targets for advanced materials. innovationnewsnetwork.com

Cluster TypeGeneral Formula ExamplesSynthesis ApproachNoteworthy Property
Homoatomic Anions (Zintl)Bi₂²⁻, Bi₄²⁻, Bi₇³⁻Extraction from intermetallic solids (e.g., KₓBiᵧ)Metal-metal bonding in solution nih.govacs.org
Homoatomic CationsBi₅³⁺, Bi₈²⁺, Bi₉⁵⁺Fusion of metals and metal halides in ionic liquidsDeltahedral structures researchgate.net
Heteroatomic Clusters[SnBi₃]⁵⁻, [Th@Bi₁₂]⁴⁻Extraction from ternary intermetallic solids or solution reactionsEncapsulation of other ions; all-metal π-aromaticity nih.govinnovationnewsnetwork.com

Potential in Functional Materials Development

The distinct properties of organobismuth compounds position them as valuable precursors for a new generation of functional materials. hawaii.edunih.gov Their utility spans from precursors for thin-film deposition to active components in light-emitting devices.

Organometallic compounds are frequently used as precursors in chemical vapor deposition (CVD) and metal-organic chemical vapor deposition (MOCVD) to create high-purity thin films. ereztech.com For instance, Trimethylbismuth (B1197961) is employed for the precise deposition of bismuth-containing layers on semiconductor surfaces. ereztech.com this compound, as a stable triorganobismuth(III) compound, is a potential candidate for similar applications. osmarks.net Its controlled decomposition at elevated temperatures could yield bismuth metal, bismuth oxide, or other bismuth-containing material films.

The volatility and thermal stability of the precursor are critical parameters for its suitability in CVD processes. mdpi.com The synthesis of extended materials like two-dimensional bismuthene via physical vapor deposition highlights the importance of controllable precursor sources for creating materials with unique electronic properties. researching.cn The use of organobismuth precursors like this compound could offer advantages in tuning deposition conditions for fabricating specialized materials.

Bismuth-based materials are emerging as promising candidates for applications in electronics and optoelectronics. digitellinc.com Recent discoveries have shown that ultra-thin bismuth exhibits a mysterious electrical effect that remains stable over a wide temperature range, suggesting its potential for creating highly stable, green electronic components. mcgill.ca The fabrication of such thin films often relies on vapor deposition techniques, for which organobismuth compounds are ideal precursors. ereztech.comresearching.cn

Furthermore, many bismuth-organic compounds exhibit strong photoluminescence, with emission spanning the visible spectrum. rsc.orgrsc.org The luminescent properties can be finely tuned by modifying the organic ligands attached to the bismuth center, which influences the underlying electronic transitions, such as ligand-to-metal charge transfer. rsc.org Research has demonstrated bright, long-lived phosphorescence from bismuth-organic materials, a property enhanced by the heavy-atom effect of bismuth. nih.govbohrium.com A novel trisarylborane-Bi(III) complex, structurally related to this compound, was synthesized and shown to be photoluminescent, underscoring the potential of such compounds in the development of new light-emitting materials. alfa-chemistry.com

Therefore, this article cannot be generated as per the requested outline due to the absence of specific, verifiable research findings on this compound within the context of "Bismuth-Based Metal Clusters in Materials Science." General information on bismuth clusters and organobismuth compounds exists, but the strict constraint to focus solely on this compound prevents the inclusion of this broader, non-specific information.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Highly Functionalized Organobismuthines

The development of new and efficient synthetic methodologies is crucial for expanding the scope and utility of organobismuth compounds. While traditional methods for preparing triarylbismuthines are well-established, future research will likely concentrate on the synthesis of highly functionalized derivatives that are not readily accessible through conventional means. A significant area of interest is the post-synthetic modification of pre-formed triarylbismuthines. This approach allows for the introduction of a wide array of functional groups onto the aryl ligands, thereby enabling the synthesis of organobismuth reagents with tailored electronic and steric properties. nih.govresearchgate.netconcordia.caacs.org For instance, subjecting a simple triarylbismuthine to a series of functional group manipulations can yield derivatives bearing alcohols, aldehydes, or other reactive moieties. researchgate.net

Furthermore, the exploration of novel reaction pathways that tolerate a broad range of functional groups from the outset will be a key research direction. This includes the development of milder and more selective methods for the formation of bismuth-carbon bonds. The synthesis of unsymmetrical and highly functionalized organobismuth compounds is another area ripe for exploration, as these compounds could offer unique reactivity profiles in catalysis and materials science. nih.gov

Table 1: Comparison of Synthetic Approaches for Functionalized Organobismuthines

Synthetic ApproachDescriptionAdvantagesChallenges
Traditional Grignard/Organolithium Routes Reaction of a bismuth halide with a pre-functionalized Grignard or organolithium reagent.Straightforward for simple aryl groups.Limited by the functional group tolerance of the organometallic reagent.
Post-Synthetic Functional Group Manipulation Modification of functional groups on the aryl rings of a pre-formed triarylbismuthine.Access to a wide range of functionalities not compatible with Grignard/organolithium reagents. researchgate.netMay require multiple steps and careful optimization of reaction conditions.
Novel Catalytic Methods Development of new catalytic systems for the formation of Bi-C bonds.Potential for higher efficiency, selectivity, and functional group tolerance.Requires significant research and development of new catalytic protocols.

Development of Advanced Catalytic Cycles and Multimetallic Systems

The catalytic applications of organobismuth compounds are a rapidly evolving area of research. Future efforts will likely focus on the design of more sophisticated catalytic cycles that exploit the unique redox properties of bismuth. A key area of interest is the further development of Bi(III)/Bi(V) redox catalysis, which has shown promise in various organic transformations. acs.org Understanding the factors that govern the stability and reactivity of the Bi(V) intermediates will be crucial for designing more efficient and selective catalysts.

The development of multimetallic systems that feature bismuth in combination with other metals is another exciting frontier. mdpi.com Such systems could exhibit synergistic effects, leading to enhanced catalytic activity and novel reactivity not achievable with single-metal catalysts. For example, the combination of bismuth with transition metals like palladium or copper has already been shown to be effective in various cross-coupling reactions. nih.govacs.orgnih.gov Future research will likely explore a wider range of metal combinations and catalytic applications for these multimetallic systems. The use of bismuth-based multimetallic cluster compounds as precursors for new intermetallic nanoarchitectures is also an emerging area of interest. digitellinc.com

Investigation of Bismuth-Based Hybrid and Composite Materials

Organobismuth compounds, including Tri(mesityl)bismuthine, are promising precursors for the synthesis of novel bismuth-based hybrid and composite materials. Their decomposition can lead to the formation of bismuth-containing nanoparticles, thin films, and other nanostructures with interesting optical, electronic, and catalytic properties. Future research will likely focus on controlling the size, shape, and composition of these materials by carefully designing the organobismuth precursor and the synthetic conditions.

The incorporation of organobismuth compounds into polymer matrices to create hybrid materials is another area with significant potential. These materials could combine the properties of the organobismuth component (e.g., catalytic activity, high refractive index) with the processability and mechanical stability of the polymer. The development of bismuth-based heterostructured nanocatalysts for applications such as hydrogen generation is also a promising research direction. mdpi.com For instance, trimethylbismuth (B1197961) is utilized in metal-organic chemical vapor deposition (MOCVD) to create thin bismuth-containing layers for electronic applications.

Advanced Spectroscopic and Mechanistic Studies for Reaction Pathway Elucidation

A deeper understanding of the reaction mechanisms of organobismuth compounds is essential for the rational design of new reagents and catalysts. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational methods to elucidate complex reaction pathways. Techniques such as in-situ NMR and IR spectroscopy can provide valuable information about the formation and transformation of reactive intermediates in real-time. researchgate.net

Single-crystal X-ray diffraction will continue to be a vital tool for determining the precise three-dimensional structures of organobismuth compounds and their reaction products, providing crucial insights into bonding and steric effects. nih.govmdpi.comacs.org By combining experimental data from these techniques with high-level computational studies, researchers can build detailed models of reaction mechanisms and gain a more complete understanding of the factors that control reactivity and selectivity.

Table 2: Spectroscopic Techniques for the Study of Organobismuth Compounds

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure and dynamic processes in solution. nih.govmdpi.comnih.gov
Infrared (IR) Spectroscopy Useful for identifying functional groups and monitoring the progress of reactions. researchgate.net
UV-Vis Spectroscopy Provides information about the electronic structure and can be used to study reaction kinetics. researchgate.net
Mass Spectrometry Allows for the determination of molecular weights and the identification of reaction intermediates and products. nih.gov
Single-Crystal X-ray Diffraction Provides precise information about the three-dimensional arrangement of atoms in the solid state. nih.govmdpi.comacs.org

Computational Design and Predictive Modeling for Organobismuth Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, and its application to organobismuth chemistry is expected to grow significantly. Density Functional Theory (DFT) calculations, for example, can be used to investigate the electronic structure, bonding, and reactivity of organobismuth compounds. nih.govrsc.orgresearchgate.netresearchgate.net These calculations can provide valuable insights into reaction mechanisms, predict the stability of intermediates, and rationalize experimentally observed trends in reactivity.

Future research will likely focus on the development of more accurate and efficient computational models that can be used to design new organobismuth reagents and catalysts with desired properties. For example, machine learning algorithms could be trained on existing experimental data to predict the outcome of reactions or to identify promising new catalyst structures. The computational design of bismuth-based electrocatalysts for applications such as CO2 reduction is also an active area of research. researchgate.netnih.gov This predictive power will accelerate the discovery and development of new applications for organobismuth compounds.

Integration of Organobismuth Chemistry into Sustainable Chemical Processes

The low toxicity and environmental benignity of many bismuth compounds make them attractive candidates for use in sustainable chemical processes. nih.goviwu.edunih.goviwu.eduresearchgate.net Future research will likely focus on developing new organobismuth-catalyzed reactions that are more environmentally friendly than traditional methods. This includes the use of greener solvents, milder reaction conditions, and catalysts that can be easily recovered and reused.

The development of organobismuth-based reagents and catalysts for biomass conversion and other sustainable chemical transformations is another promising area of research. By harnessing the unique reactivity of organobismuth compounds, it may be possible to develop new and more efficient routes to valuable chemicals and fuels from renewable resources. The inherent "green" credentials of bismuth make it a compelling element for further exploration in the context of sustainable chemistry. nih.goviwu.edunih.goviwu.edu

Q & A

Basic: What established protocols exist for synthesizing Tri(mesityl)bismuthine, and how can purity be optimized?

Answer:
this compound is typically synthesized via Grignard reagent reactions. A standard protocol involves reacting mesitylmagnesium bromide with bismuth trichloride (BiCl₃) in anhydrous tetrahydrofuran (THF) under inert conditions. Post-reaction, the crude product is purified via silica gel chromatography (e.g., 5–20% ethyl acetate/hexane gradients) to isolate the compound. Purity optimization requires rigorous exclusion of moisture/oxygen, precise stoichiometry (3:1 Grignard:BiCl₃ ratio), and characterization via melting point analysis and ¹H-NMR spectroscopy to confirm absence of residual solvents or byproducts .

Basic: Which spectroscopic and structural characterization techniques are critical for confirming the identity of this compound?

Answer:
Key techniques include:

  • ¹H-NMR : To verify mesityl group integration and aromatic proton environments (δ ~6.8–7.6 ppm).
  • Melting Point Analysis : Cross-referenced with literature values (e.g., 64–100°C for substituted triaryl bismuthines).
  • High-Resolution TEM/SAED : For crystalline structure validation (e.g., lattice fringes and diffraction patterns).
  • Atomic Force Microscopy (AFM) : To assess nanoscale thickness (e.g., ~1 nm for few-layer structures) .

Advanced: How can researchers resolve discrepancies in reported catalytic efficiencies of this compound in cross-coupling reactions?

Answer:
Contradictions may arise from variations in reaction conditions (solvent, temperature, ligand systems) or impurities. To address this:

  • Controlled Replication : Reproduce experiments using identical substrates/purity standards.
  • Kinetic Profiling : Compare turnover frequencies (TOF) under standardized conditions.
  • Mixed-Methods Analysis : Pair quantitative kinetic data with qualitative mechanistic probes (e.g., radical trapping experiments) to identify rate-limiting steps .

Advanced: What mixed-methods approaches are suitable for studying the reactivity of this compound in complex systems?

Answer:
A sequential exploratory design is effective:

Qualitative Phase : Use DFT calculations to predict reaction pathways (e.g., Bi-C bond cleavage energetics).

Quantitative Phase : Validate predictions experimentally via kinetic isotope effects (KIE) or Hammett plots.

Triangulation : Integrate computational and experimental data to refine mechanistic models .

Application-Focused: What methodologies assess the biocompatibility of this compound for biomedical applications?

Answer:

  • In Vitro Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC₅₀ values.
  • Hemocompatibility : Hemolysis assays with red blood cells.
  • In Vivo Toxicity : Rodent studies monitoring organ histopathology and serum biomarkers (e.g., ALT/AST for liver function) .

Stability: How can the thermal stability of this compound be evaluated under varying conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >150°C).
  • Accelerated Aging Studies : Expose samples to elevated temperatures/humidity and monitor purity via HPLC.
  • Spectroscopic Stability Checks : Track NMR peak integrity over time under inert vs. ambient storage .

Reproducibility: What are best practices for documenting this compound synthesis to ensure reproducibility?

Answer:

  • Detailed Procedural Logs : Specify reaction times, solvent batch purity, and inert atmosphere quality (e.g., Schlenk line vs. glovebox).
  • Supporting Information : Include raw spectral data (NMR, FTIR) and chromatograms in supplementary files.
  • Reference Standards : Use internal controls (e.g., known triaryl bismuthines) for instrument calibration .

Toxicity: What protocols are recommended for in vitro toxicity profiling of this compound?

Answer:

  • Cell Viability Assays : Use multiple cell lines (e.g., HepG2, MCF-7) and endpoints (ATP luminescence, Calcein-AM staining).
  • Reactive Oxygen Species (ROS) Detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress.
  • Apoptosis Markers : Western blotting for caspase-3/7 activation .

Computational: How can density functional theory (DFT) complement experimental studies on this compound?

Answer:

  • Bond Dissociation Energy (BDE) Calculations : Predict Bi-C bond stability under reaction conditions.
  • Transition State Modeling : Identify intermediates in catalytic cycles (e.g., oxidative addition steps).
  • Electronic Structure Analysis : Correlate HOMO/LUMO levels with experimental redox potentials .

Data Contradictions: How can conflicting crystallographic data on this compound derivatives be resolved?

Answer:

  • High-Resolution Crystallography : Use synchrotron sources for improved diffraction data.
  • Dynamic NMR Studies : Probe conformational flexibility in solution (e.g., variable-temperature ¹H-NMR).
  • Comparative Analysis : Re-examine synthesis conditions (e.g., solvent polarity effects on crystal packing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.